(4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide is a chemical compound with a unique structure that includes a thiazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiazolidine derivatives.
Substitution: Substitution reactions can occur at the thiazolidine ring or the carboxamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the thiazolidine ring.
Wissenschaftliche Forschungsanwendungen
(4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide include other thiazolidine derivatives such as:
- 2,2-Dimethyl-1,3-thiazolidine-4-carboxamide
- 2,2,4-Trimethyl-1,3-thiazolidine-4-carboxylic acid
- 2,2,4-Trimethyl-1,3-thiazolidine-4-thiol
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which may confer unique reactivity and biological properties
Eigenschaften
CAS-Nummer |
852547-22-9 |
---|---|
Molekularformel |
C7H14N2OS |
Molekulargewicht |
174.27 g/mol |
IUPAC-Name |
(4S)-2,2,4-trimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c1-6(2)9-7(3,4-11-6)5(8)10/h9H,4H2,1-3H3,(H2,8,10)/t7-/m1/s1 |
InChI-Schlüssel |
HBTNPJXJMJNDJU-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@]1(CSC(N1)(C)C)C(=O)N |
Kanonische SMILES |
CC1(NC(CS1)(C)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.